
Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21Cl2NO3 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cognitive Enhancement and Anxiolytic Properties
Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, as a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown potential in cognitive enhancement. In studies involving rodent and primate models, this compound demonstrated positive effects on cognitive abilities. Additionally, it exhibited anxiolytic activity in rodent models. Its reduced tendency to activate peripheral ganglionic type receptors makes it a favorable candidate for further evaluation in treating cognitive disorders (Lin et al., 1997).
Photochemical Studies
In the field of photochemistry, research has been conducted on the photo-methylation and -methoxylation of related compounds like methyl 2-pyridinecarboxylate. These studies explore the effects of UV-irradiation and the presence of different acids on methylation processes. This research provides insights into the photochemical behavior of pyridine derivatives, which could be relevant to understanding the properties of the discussed compound (Sugiyama et al., 1981).
Synthesis and Applications in Organic Chemistry
The synthesis of related pyrrolidine and pyridine derivatives has been a topic of interest in organic chemistry. For instance, the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its analogs has been reported. These processes demonstrate the versatility and potential applications of pyrrolidine-based compounds in developing a variety of pharmacologically active substances (Dawadi & Lugtenburg, 2011).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3.ClH/c1-9(2)12-6-10(16)4-5-14(12)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNVANDKGIEINJ-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



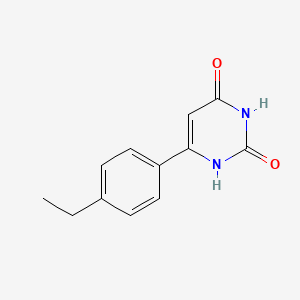
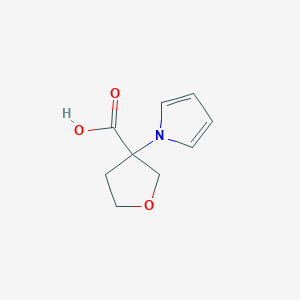
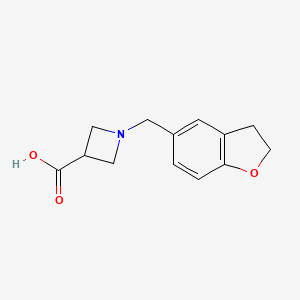
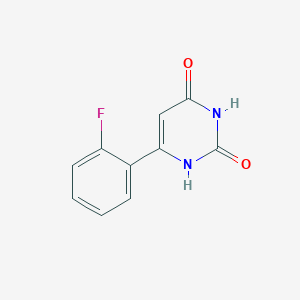
![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
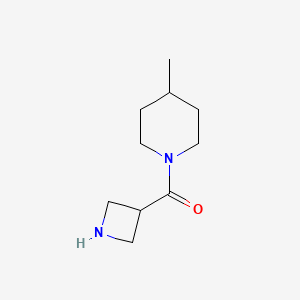
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
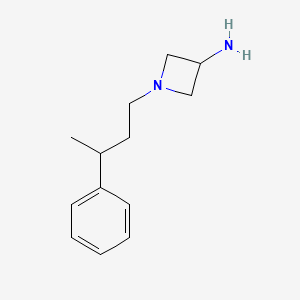

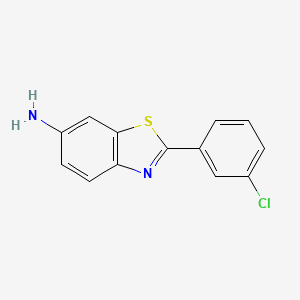
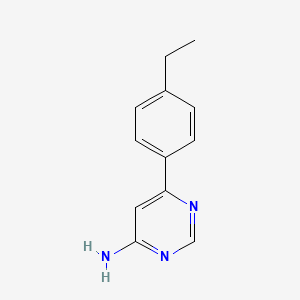
![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
